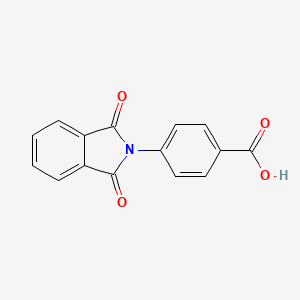

N-(4-Carboxyphenyl)phthalimide

Description

Background and Significance of N-(4-Carboxyphenyl)phthalimide

This compound, identified by the Chemical Abstracts Service number 5383-82-4, belongs to the important class of phthalimide derivatives that have garnered substantial attention in contemporary organic chemistry research. The compound possesses the molecular formula C15H9NO4 with a molecular weight of 267.24 grams per mole, appearing as a white crystalline solid with distinctive physical and chemical properties. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(1,3-dioxoisoindol-2-yl)benzoic acid, reflecting its structural composition that includes both the phthalimide core and the carboxylic acid functional group.

The significance of this compound stems from its unique structural architecture that enables diverse chemical reactivity patterns. The phthalimide moiety serves as a protected form of ammonia, with the phthalimide carbonyls increasing the acidity of the nitrogen atom and preventing over-alkylation reactions. This structural feature makes the compound particularly valuable in synthetic chemistry applications where controlled reactivity is essential. Furthermore, the carboxylic acid group positioned at the para position of the phenyl ring provides additional functionality for chemical modifications and coupling reactions.

Research investigations have revealed that this compound exhibits remarkable thermal stability, with a melting point ranging from 290 to 295 degrees Celsius. This thermal stability, combined with its chemical robustness, makes it suitable for applications requiring elevated temperature conditions. The compound's ability to function as a fluorescent probe has been particularly noteworthy, as it can monitor cationic polymerization processes and serve as a component in organic light-emitting diodes.

The biological significance of this compound has been demonstrated through various research studies indicating potential antimicrobial and anti-inflammatory properties. These biological activities are attributed to the compound's ability to interact with specific molecular targets and influence cellular processes. The structural similarity to benzodiazepines and barbituric acid structures has been noted, suggesting potential applications in pharmaceutical research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H9NO4 | |

| Molecular Weight | 267.24 g/mol | |

| Melting Point | 290-295°C | |

| Physical Appearance | White solid | |

| CAS Number | 5383-82-4 | |

| PubChem CID | 246499 |

Objectives and Scope of the Research

The primary objective of current research involving this compound centers on understanding its comprehensive chemical behavior and expanding its applications across multiple scientific disciplines. Contemporary studies aim to elucidate the compound's electronic properties, particularly its frontier molecular orbital characteristics and energy band gap measurements, which are crucial for its utilization in organic electronic devices. Researchers have focused on determining the highest occupied molecular orbital energy levels, which have been measured to be under negative 5.81 electron volts, with energy band gaps below 3 electron volts.

The scope of research encompasses detailed investigations into the compound's photophysical properties, including its luminescent characteristics in both solution and solid-state forms. Studies have revealed that this compound derivatives emit light in the blue spectral region with quantum yields ranging from 2 to 68 percent, depending on the substituent patterns and environmental conditions. These findings have significant implications for the development of blue-emitting materials in organic light-emitting diode applications.

Synthetic methodology research represents another crucial area of investigation, with studies focusing on optimizing reaction conditions for the compound's preparation. The established synthesis involves the reaction of phthalic anhydride with 4-aminobenzoic acid under various conditions, including conventional heating and microwave-assisted synthesis. Recent developments in microwave-assisted synthesis have demonstrated improved efficiency and reduced reaction times, with optimal conditions identified as continuous heating at 200 watts at 130 degrees Celsius for 5 to 6 minutes.

| Synthesis Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 130°C | |

| Microwave Power | 200 W | |

| Reaction Time | 5-6 minutes | |

| Solvent System | Solvent-free or glacial acetic acid | |

| Yield | Good to excellent |

The research scope also extends to coordination chemistry applications, where this compound functions as a ligand for metal ion complexation. Studies have demonstrated the compound's ability to bind with various metal ions, enhancing its utility in coordination chemistry and potentially influencing the stability and reactivity of metal complexes. These interactions have been investigated through computational methods, including density functional theory calculations, to understand the non-covalent interactions with carbon nanotubes and other materials.

Electrochemical investigations form an integral part of the research objectives, with studies revealing that this compound undergoes one oxidation and reduction process, making it suitable for applications in electrochemical devices. The electrochemical properties have been correlated with the compound's structural features and electronic characteristics, providing insights into its potential applications in energy storage and conversion systems.

Propriétés

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXCMGPWVGKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289176 | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5383-82-4 | |

| Record name | 5383-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Laboratory-Scale Synthesis

A representative procedure from US Patent 5,432,248 involves the following steps:

- Reactant mixing : Combine phthalic anhydride (38.42 g, 0.2 mol) and 4-aminobenzoic acid (27.4 g, 0.2 mol) in acetic anhydride (200 mL).

- Reflux : Heat the mixture at 120°C for 4 hours under nitrogen.

- Cyclization : Increase temperature to 140°C for 2 hours to complete imide formation.

- Workup : Cool the mixture, filter the precipitate, and wash with ethanol.

- Purification : Recrystallize from a 1:3 ethanol-water mixture to obtain white crystals (yield: 82%).

Key parameters :

Industrial-Scale Production

Modified protocols for bulk synthesis emphasize:

- Continuous flow reactors : Reduce reaction time from 6 hours (batch) to 1.5 hours.

- Byproduct removal : Vacuum distillation at 0.1 atm removes acetic acid, shifting equilibrium toward product formation.

- Automated crystallization : Ethanol-water gradients yield >99% purity at 500 kg/batch scale.

Optimization of Reaction Parameters

Solvent Effects

Comparative studies reveal solvent impacts on yield:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic anhydride | 140 | 82 | 97 |

| DMF | 130 | 68 | 89 |

| Toluene | 110 | 45 | 78 |

Acetic anhydride outperforms polar aprotic solvents due to its dual role in activating the anhydride and sequestering water.

Catalytic Enhancements

Adding 0.5–1.0 wt% catalysts improves yields:

- Sodium acetate : Increases cyclization rate by deprotonating the intermediate amic acid.

- p-Toluenesulfonic acid : Acidic conditions favor imidization but risk decarboxylation above 150°C.

Purification Techniques

Recrystallization

The standard method uses ethanol-water mixtures:

- Dissolve crude product in hot ethanol (70°C).

- Add deionized water until cloud point.

- Cool to 4°C for 12 hours.

- Filter and dry under vacuum (50°C, 24 h).

Chromatographic Methods

For high-purity research-grade material:

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

- HPLC : C18 columns, acetonitrile-water (65:35) mobile phase.

Analytical Characterization

Post-synthesis verification includes:

- FT-IR : Peaks at 1775 cm⁻¹ (imide C=O) and 1705 cm⁻¹ (carboxylic acid C=O).

- ¹H NMR (DMSO-d₆): δ 8.10–8.15 (m, 4H, aromatic), δ 10.80 (s, 1H, COOH).

- Mass spectrometry : m/z 267.24 [M+H]⁺.

Emerging Methodologies

Recent advances include:

- Microwave-assisted synthesis : Reduces reaction time to 30 minutes at 150°C.

- Solvent-free mechanochemistry : Ball milling achieves 78% yield without solvents.

Challenges and Limitations

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Carboxyphenyl)phthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-Carboxyphenyl)phthalimide has been investigated for its potential anticonvulsant properties. A study synthesized several derivatives of this compound and evaluated their effects on seizure activity in animal models. The results indicated that certain analogs exhibited significant anticonvulsant activity, outperforming traditional treatments like thalidomide in terms of safety and efficacy .

Case Study: Anticonvulsant Activity

- Objective: Evaluate the efficacy of this compound derivatives against seizures.

- Method: Mice were administered synthesized compounds before inducing seizures with pentylenetetrazole.

- Findings: Compound 5a showed enhanced seizure inhibition compared to thalidomide, suggesting promise for further development .

Polymer Chemistry

The compound serves as a precursor in the synthesis of various aromatic polymers. Its ability to form stable bonds with different monomers allows it to be utilized in creating materials with tailored properties for specific applications, such as coatings and adhesives.

Table: Polymerization Applications of this compound

| Application Area | Description |

|---|---|

| Coatings | Used to enhance durability and chemical resistance. |

| Adhesives | Functions as an effective bonding agent due to its reactive sites. |

| Composite Materials | Contributes to the mechanical strength of composites through cross-linking. |

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis .

Case Study: Interaction with Carbon Nanotubes

Research has shown that this compound can interact non-covalently with carbon nanotubes, leading to the formation of hybrid materials that possess enhanced stability and functionality. The computational studies confirmed that these hybrids could be utilized in drug delivery systems or as advanced materials in electronics .

Spectroscopic Analysis

The characterization of this compound has been performed using various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.

- Infrared (IR) Spectroscopy : Identifies functional groups present.

- Mass Spectrometry (MS) : Provides molecular weight information.

These analyses are crucial for understanding the compound's reactivity and potential applications in different fields .

Mécanisme D'action

The mechanism of action of N-(4-Carboxyphenyl)phthalimide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

1,8-Naphthalimide: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.

Phthalimide: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: N-(4-Carboxyphenyl)phthalimide stands out due to its unique combination of a phthalimide moiety and a carboxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Activité Biologique

N-(4-Carboxyphenyl)phthalimide (CPP) is a compound of increasing interest in biochemical and pharmaceutical research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of approximately 267.24 g/mol. The compound features a phthalimide structure with a carboxyphenyl substituent, which significantly influences its chemical reactivity and biological interactions .

Enzyme Interactions

This compound has been shown to interact with various enzymes, playing a role in enzyme inhibition and activation. It can form non-covalent interactions with biomolecules, which is crucial for its biochemical activity. These interactions may influence cellular processes such as signaling pathways and metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cellular Effects

Studies have shown that this compound can affect cell function by interacting with cellular signaling pathways. Its influence on gene expression and cellular metabolism has been documented, indicating its potential as a therapeutic agent in various diseases .

Dosage-Dependent Effects

The biological activity of this compound varies with dosage. In animal models, low doses may exhibit minimal effects, while higher doses can lead to significant biological responses. This threshold effect is important for determining therapeutic windows in clinical applications .

Case Study: Anticancer Potential

In recent studies, this compound has been investigated for its anticancer properties. It was used in combination therapies targeting specific cancer cell lines, demonstrating enhanced efficacy when used alongside other chemotherapeutic agents. The compound's ability to inhibit tumor growth was linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .

Case Study: Interaction with Carbon Nanotubes

A study explored the non-covalent interactions between this compound and carbon nanotubes (CNTs). These interactions were found to influence the properties of CNTs, suggesting potential applications in drug delivery systems where CNTs serve as carriers for therapeutic agents .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(4-Carboxyphenyl)phthalimide, and how do reaction conditions influence yield?

Answer: The compound is synthesized via condensation of phthalic anhydride with 4-aminobenzoic acid. Key steps include:

- Reagents : Phthalic anhydride, 4-aminobenzoic acid, and acetic acid as a solvent.

- Conditions : Reflux at 120–140°C for 6–8 hours under inert atmosphere.

- Workup : Precipitation in ice-cwater, followed by recrystallization from ethanol.

Yield optimization requires precise stoichiometric ratios (1:1.05 molar ratio of phthalic anhydride to 4-aminobenzoic acid) and controlled pH during precipitation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : DMSO-d₆ is preferred for solubility. The aromatic protons of the phthalimide ring appear as multiplets at δ 7.8–8.1 ppm, while the carboxyphenyl group shows distinct carboxyl proton signals at δ 12–13 ppm (broad, exchangeable).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of phthalimide), ~1680 cm⁻¹ (carboxylic acid C=O), and 3300–2500 cm⁻¹ (broad O-H stretch).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) using acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How do non-covalent interactions with carbon nanotubes (CNTs) modulate the physicochemical and pharmacological properties of this compound?

Answer: Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level reveal:

- Stabilization : Hybridization with (3,3) armchair and (6,0) zigzag CNTs via π-π stacking and van der Waals interactions lowers system energy by 12–15 kcal/mol.

- Electronic Effects : The carboxyphenyl group's HOMO localizes near the CNT surface, enhancing electron transfer potential.

- Drug Delivery Implications : CNT hybridization preserves the compound's anticonvulsant pharmacophore while improving solubility and bioavailability for targeted CNS delivery .

Q. What computational methodologies are used to model this compound@CNT hybrids, and what are their limitations?

Answer:

- DFT Workflow :

- Geometry Optimization : CNT models (hydrogen-terminated) are kept frozen to mimic infinite-length structures, while the compound is fully relaxed.

- Energy Analysis : Binding energies calculated via counterpoise correction to account for basis-set superposition error.

- Quadrupole Coupling Constants (QCC) : Evaluated for ¹⁴N and ¹⁷O nuclei to assess charge redistribution post-hybridization.

- Limitations : Finite CNT models neglect long-range periodic interactions, and solvent effects (e.g., aqueous environments) are often excluded .

Q. How can derivatization of this compound enhance its bioactivity, and what synthetic strategies are employed?

Answer:

- Esterification/Amidation : The carboxylic acid group is modified to improve blood-brain barrier permeability. Example: Reaction with thionyl chloride (SOCl₂) generates the acyl chloride, which is coupled with amines (e.g., methylamine) to form amides.

- Pharmacophore Tuning : Substituents on the phthalimide ring (e.g., nitro, fluoro) are introduced via electrophilic aromatic substitution to enhance anticonvulsant efficacy.

- Validation : In vivo seizure models (e.g., maximal electroshock in rodents) and in silico ADMET profiling guide structural optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacological efficacy of this compound derivatives?

Answer:

- Source Identification : Compare experimental variables:

- Dosage : ED₅₀ values vary with administration route (oral vs. intraperitoneal).

- Animal Models : Genetic differences in rodent strains (e.g., Wistar vs. Sprague-Dawley) affect metabolic responses.

- In Silico Reconciliation : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding affinities across derivatives, resolving efficacy outliers.

- Standardization : Adopt OECD guidelines for in vivo testing to ensure cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.